Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate
Description
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is a bicyclic sulfonamide-containing compound characterized by a fused 2.2.1 bicyclo framework. Its structure integrates a sulfur atom (thia) and a nitrogen atom (aza) within the bicyclic system, along with a sulfonyl group (-SO₂-) and a methoxybenzoate ester moiety.
Properties
IUPAC Name |
methyl 4-methoxy-3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S2/c1-19-12-4-3-9(14(16)20-2)5-13(12)22(17,18)15-7-11-6-10(15)8-21-11/h3-5,10-11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWVXIOKLWDKFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate typically involves multiple steps. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed reactions suggests that similar catalytic processes could be adapted for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler bicyclic amines.
Scientific Research Applications
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Standards
The Pharmacopeial Forum (PF 43(1), 2017) documents bicyclic compounds with related thia-azabicyclo frameworks, though differing in ring size and substituents:
| Compound ID (PF 43(1)) | Core Structure | Key Functional Groups | Potential Application |
|---|---|---|---|
| m | 4-thia-1-azabicyclo[3.2.0]heptane | Carboxylic acid, pivalamido, oxo | β-lactam antibiotic precursor |
| n | 4-thia-1-azabicyclo[3.2.0]heptane | Amino-phenylacetamido, carboxylic acid | Extended-spectrum penicillin |
| o | 4-thia-1-azabicyclo[3.2.0]heptane | Carboxy-thiazolidine, amino-phenylacetamido | Complex β-lactam derivative |
Key Structural Differences :
- Bicyclic Framework: The target compound features a 2.2.1 bicyclo[2.2.1]heptane system, whereas PF compounds (m, n, o) utilize a 3.2.0 bicyclo[3.2.0]heptane core.
- Substituents : The sulfonyl group in the target compound replaces the β-lactam carbonyl seen in PF analogs. This substitution may reduce susceptibility to β-lactamase enzymes, a common resistance mechanism in antibiotics .
- Ester vs. Carboxylic Acid : The methoxybenzoate ester in the target compound increases lipophilicity compared to the carboxylic acid groups in PF analogs, suggesting improved membrane permeability but reduced water solubility .
Functional and Pharmacological Comparisons
- Bioactivity : PF analogs (m, n, o) are β-lactam antibiotics targeting penicillin-binding proteins (PBPs). In contrast, the sulfonyl group in the target compound may confer inhibitory activity against serine proteases or sulfonamide-sensitive enzymes .
- Synthetic Accessibility : The 2.2.1 bicyclo system in the target compound requires specialized synthetic routes (e.g., Diels-Alder cycloadditions) compared to the more established 3.2.0 bicyclo syntheses for β-lactams .
- Stability : The sulfonyl group enhances oxidative stability relative to the β-lactam ring, which is prone to hydrolysis. However, the ester group may introduce hydrolytic liability under physiological conditions .
Research Findings and Methodological Considerations
- Crystallographic Analysis : Structural determination of such compounds often employs SHELX software for refinement (e.g., SHELXL for small-molecule crystallography), ensuring accurate stereochemical assignments .
- Visualization Tools : Programs like ORTEP-3 enable precise rendering of bicyclic conformations, critical for comparing bond angles and torsional strain between analogs .
Biological Activity
Methyl 3-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methoxybenzoate is a compound belonging to a class of bicyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃O₄S₂
- Molecular Weight : 317.40 g/mol
This compound features a bicyclic structure which is significant in determining its biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
- Antiprotozoal Activity : Similar compounds within the bicyclic class have shown efficacy against protozoan parasites, suggesting potential applications in treating diseases such as malaria and sleeping sickness.
- Neuropharmacological Effects : The structure of the compound indicates possible interactions with neurotransmitter systems, particularly in the modulation of dopamine receptors.
Antimicrobial Activity
A study conducted on related compounds demonstrated that modifications in the bicyclic structure significantly influenced antimicrobial potency. For instance, derivatives with specific substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | TBD | TBD |
Antiprotozoal Activity
Research involving azabicyclo compounds has shown promising antiprotozoal activity, particularly against Plasmodium falciparum. A related study indicated that certain analogs demonstrated IC₅₀ values in the low micromolar range, suggesting that this compound could exhibit similar potency.
| Compound | IC₅₀ (µM) | Pathogen |
|---|---|---|
| Compound C | 0.023 | Plasmodium falciparum |
| Methyl 3-(2-thia...) | TBD | TBD |
The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated; however, potential mechanisms include:
- Inhibition of Enzymatic Pathways : The sulfonyl group may interact with key enzymes involved in pathogen metabolism.
- Receptor Modulation : The bicyclic structure suggests potential binding to neurotransmitter receptors, influencing synaptic transmission and neuropharmacological outcomes.
Example Case Study
In a preclinical trial involving a related compound, researchers observed a significant reduction in parasitemia in infected mice treated with the compound over a two-week period compared to controls, highlighting the potential for this class of compounds in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
